N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethyl group and a 1-methylpyrrolidin-2-yl group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitro-5-bromopyridine as the starting material.
Grignard Reaction: The first step involves a Grignard reaction where the 2-nitro-5-bromopyridine is reacted with an appropriate Grignard reagent to introduce the ethyl group.
Reduction and Amination: The intermediate product is then subjected to reduction and amination reactions to introduce the 1-methylpyrrolidin-2-yl group.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-one, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents. Its structural features make it a valuable intermediate in drug discovery and development.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine: Unique due to its specific substitution pattern on the pyridine ring.
N-(pyridin-2-yl)amides: Known for their medicinal applications and structural similarity to the target compound.
Imidazo[1,2-a]pyridines: Another class of pyridine derivatives with significant biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a 1-methylpyrrolidin-2-yl group on the pyridine ring differentiates it from other pyridine derivatives and contributes to its versatility in various applications .
Properties
Molecular Formula |
C12H19N3 |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-ethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-3-13-12-7-6-10(9-14-12)11-5-4-8-15(11)2/h6-7,9,11H,3-5,8H2,1-2H3,(H,13,14) |
InChI Key |
AIVCGSKEACPYBS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(C=C1)C2CCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.